

# An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Methyl-2-piperidinemethanol*

Cat. No.: B130399

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methylpiperidin-2-yl)methanol, a key chiral building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical Identity and Properties

(1-methylpiperidin-2-yl)methanol is a chiral amino alcohol. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This arrangement provides a valuable scaffold for asymmetric catalysis and the synthesis of complex molecules.

## IUPAC Name and Synonyms

- Preferred IUPAC Name: (1-methylpiperidin-2-yl)methanol[1]
- Other IUPAC Name: **1-Methyl-2-piperidinemethanol**[1]

Common synonyms and identifiers are summarized in the table below.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methylpiperidin-2-yl)methanol is presented in Table 1.

Table 1: Chemical and Physical Properties of (1-methylpiperidin-2-yl)methanol

| Property          | Value                                     | Reference           |
|-------------------|-------------------------------------------|---------------------|
| CAS Number        | 20845-34-5                                | <a href="#">[1]</a> |
| Molecular Formula | C7H15NO                                   | <a href="#">[1]</a> |
| Molecular Weight  | 129.203 g/mol                             | <a href="#">[1]</a> |
| Appearance        | Clear colorless to yellow to brown liquid | <a href="#">[2]</a> |
| Form              | Liquid                                    | <a href="#">[2]</a> |
| Refractive Index  | 1.4805-1.4855 @ 20°C                      | <a href="#">[2]</a> |
| SMILES            | CN1CCCCC1CO                               | <a href="#">[1]</a> |
| InChIKey          | HXXJMMILIEYAFOZ-<br>UHFFFAOYNA-N          | <a href="#">[1]</a> |
| Assay (GC)        | ≥96.0%                                    | <a href="#">[2]</a> |

## Synthesis of (1-methylpiperidin-2-yl)methanol

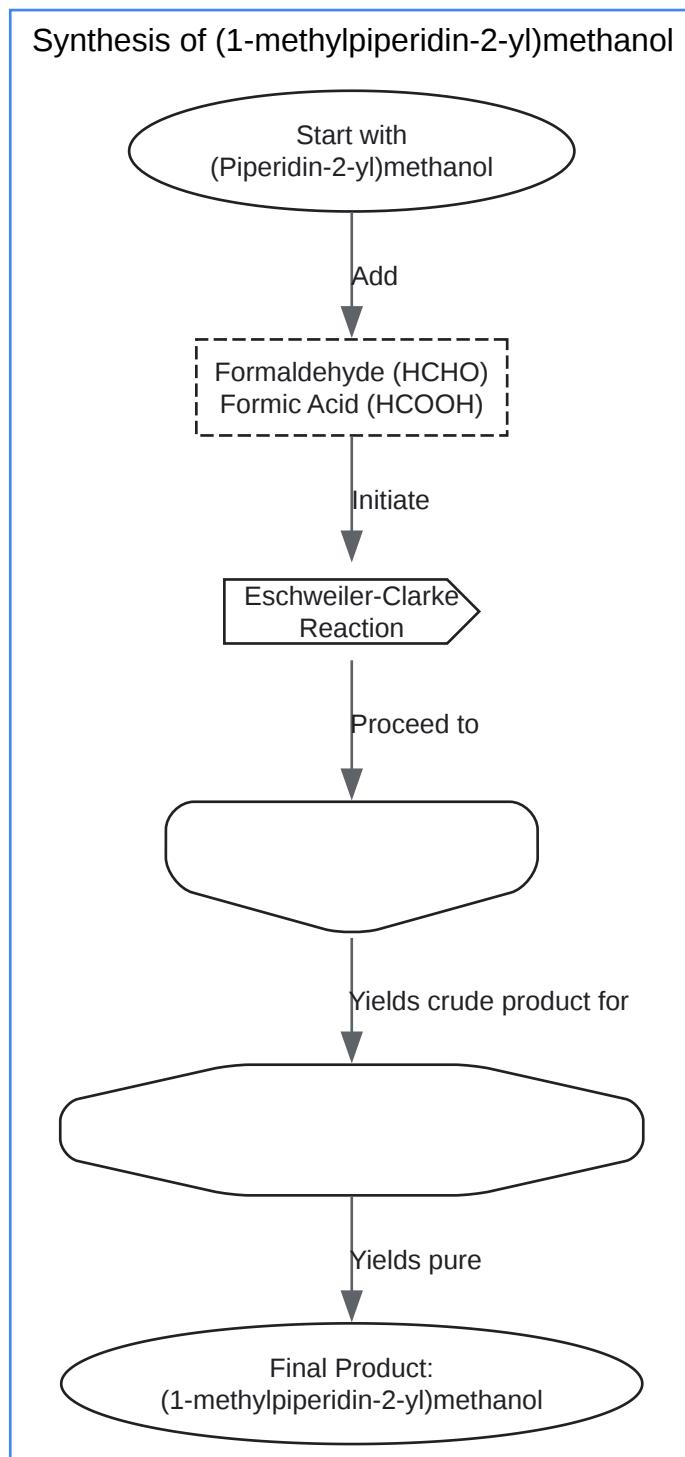
The synthesis of (1-methylpiperidin-2-yl)methanol can be achieved through the N-methylation of (piperidin-2-yl)methanol. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

## Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes a representative method for the synthesis of (1-methylpiperidin-2-yl)methanol from (piperidin-2-yl)methanol.

### Materials:

- (Piperidin-2-yl)methanol
- Formaldehyde (37% aqueous solution)


- Formic acid ( $\geq 85\%$ )
- Sodium hydroxide (NaOH)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Diethyl ether ( $\text{Et}_2\text{O}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Saturated aqueous sodium bicarbonate solution
- Deionized water

Procedure:

- Reaction Setup: To a solution of (piperidin-2-yl)methanol in a suitable round-bottom flask, add an excess of aqueous formaldehyde (37%).
- Addition of Formic Acid: Cool the mixture in an ice bath and slowly add formic acid.
- Reaction: Heat the reaction mixture to reflux (approximately  $100^\circ\text{C}$ ) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.
- Extraction: Extract the product into a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude (1-methylpiperidin-2-yl)methanol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

## Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for (1-methylpiperidin-2-yl)methanol via the Eschweiler-Clarke reaction.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for (1-methylpiperidin-2-yl)methanol.

## Applications in Asymmetric Synthesis

Chiral amino alcohols like (1-methylpiperidin-2-yl)methanol are valuable ligands in asymmetric catalysis. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

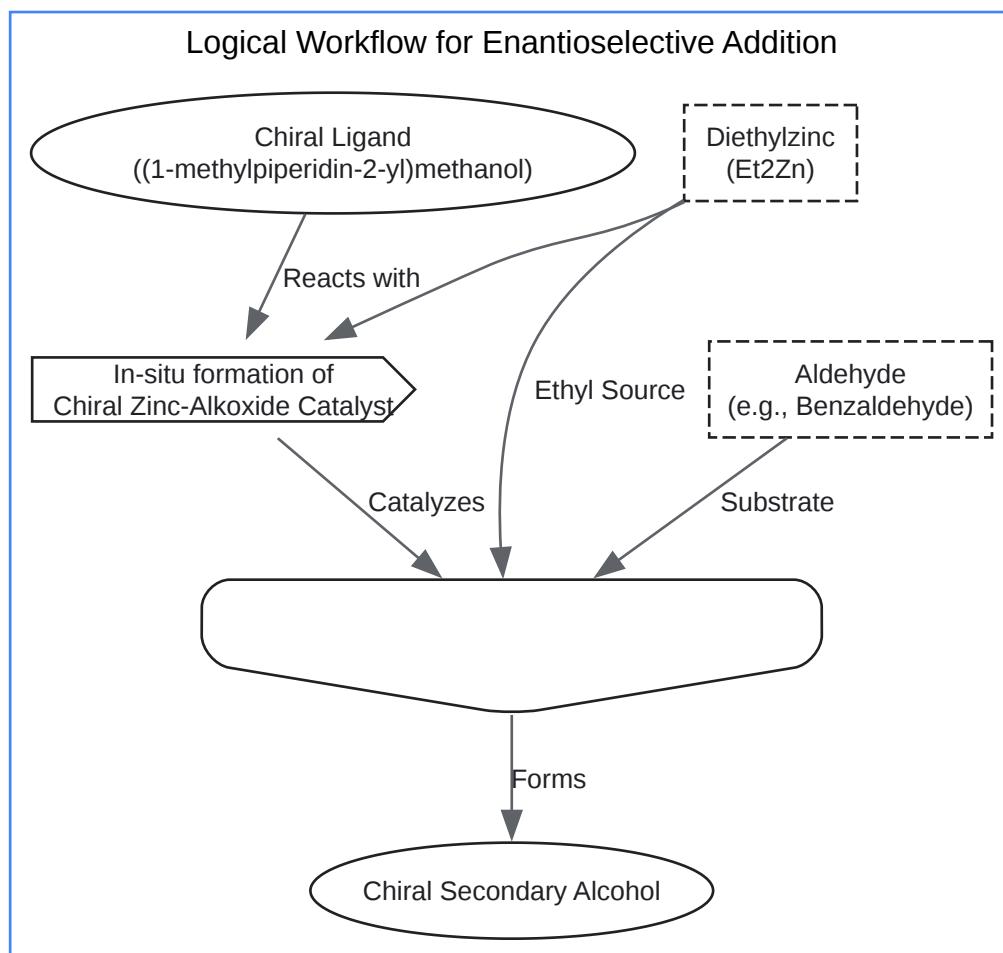
## Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on the use of structurally similar chiral amino alcohol ligands and serves as a starting point for employing (1-methylpiperidin-2-yl)methanol in this context.

### Materials:

- (1-methylpiperidin-2-yl)methanol (as the chiral ligand)
- Anhydrous toluene
- Diethylzinc (1.0 M solution in hexanes)
- Benzaldehyde (freshly distilled)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO4)

### Procedure:


- Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1-methylpiperidin-2-yl)methanol (e.g., 10 mol%) in anhydrous toluene. To this

solution, add diethylzinc (e.g., 1.1 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30 minutes to form the chiral zinc-alkoxide complex.

- Reaction: To the catalyst solution, add freshly distilled benzaldehyde (1.0 equivalent) at 0°C.
- Addition of Reagent: Slowly add diethylzinc (e.g., 1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
- Reaction Monitoring: Stir the reaction mixture at 0°C for the required time (e.g., 24-48 hours), monitoring the progress by TLC or GC.
- Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution at 0°C.
- Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with brine.
- Purification and Analysis: Dry the combined organic phase over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.

## Logical Workflow for Asymmetric Addition

The following diagram outlines the logical steps involved in the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.



[Click to download full resolution via product page](#)

Caption: Logical workflow for asymmetric addition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1-METHYLPIPERIDIN-2-YL)METHANOL | CAS 20845-34-5 [matrix-fine-chemicals.com]
- 2. 1-Methylpiperidine-2-methanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130399#1-methylpiperidin-2-yl-methanol-iupac-name-and-synonyms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)